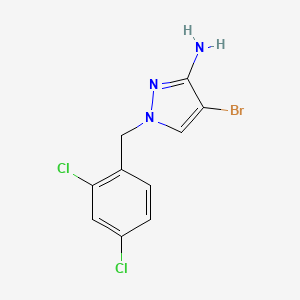

![molecular formula C14H13NO3S B2810103 {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol CAS No. 218288-31-4](/img/structure/B2810103.png)

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 4-(4-Methylphenylthio)-3-nitrobenzyl alcohol or MNTMA. The aim of

Wissenschaftliche Forschungsanwendungen

Photocatalytic Reduction in Chemical Reactions

The compound exhibits potential in photocatalytic reactions. A study by Guerrero-Araque et al. (2017) investigated the effect of sacrificial agents like methanol on photocatalytic reduction. They found that methanol acts as a hole scavenger, enhancing the reduction process in certain photocatalytic reactions, particularly from 4-nitrophenol to 4-aminophenol (Guerrero-Araque et al., 2017).

Chemical Synthesis and Reactivity

In chemical synthesis, this compound shows diverse reactivity. Novi et al. (1976) explored its behavior towards sodium arenethiolates in methanol, leading to the production of different chemical compounds, indicating its versatile reactivity in synthesis processes (Novi et al., 1976).

Role in Solvolysis and Bond Scission Processes

Buncel et al. (1975) studied the role of this compound in the methanolysis of methyl p-nitrophenyl sulphate, identifying its involvement in bond scission processes crucial in various chemical reactions (Buncel et al., 1975).

Investigation of Solvatochromism

Nandi et al. (2012) synthesized derivatives of this compound and studied their solvatochromic behavior. Their research provided insights into how these compounds interact with different solvents, which is crucial for applications in dye and sensor technologies (Nandi et al., 2012).

Applications in Organic Synthesis

The compound's derivatives have been used in various organic syntheses. Kimbaris and Varvounis (2000) explored its use in the synthesis of the Pyrrolo[1,2-b]cinnolin-10-one ring system, highlighting its utility in the creation of complex organic structures (Kimbaris & Varvounis, 2000).

Hammett's Acidity Function in Solution Chemistry

Ligny et al. (2010) investigated the applicability of Hammett's acidity function in solutions involving this compound. This research is significant for understanding the acidity and basicity in different solvent systems (Ligny et al., 2010).

Eigenschaften

IUPAC Name |

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPSYBQFUCZGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)

![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2810036.png)

![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)

![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)

![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2810042.png)